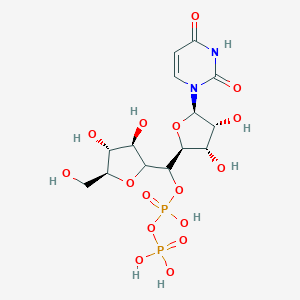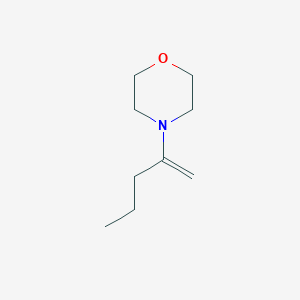
4-Pent-1-en-2-ylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pent-1-en-2-ylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
4-Pent-1-en-2-ylmorpholine has a wide range of scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules. Moreover, 4-Pent-1-en-2-ylmorpholine has been used as a precursor for the synthesis of bioactive compounds, such as antitumor and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 4-Pent-1-en-2-ylmorpholine is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a double bond and a morpholine ring. The morpholine ring can act as a Lewis base, while the double bond can act as a nucleophile, thereby facilitating the formation of new bonds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Pent-1-en-2-ylmorpholine. However, it has been reported to exhibit moderate toxicity towards various cell lines. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Pent-1-en-2-ylmorpholine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of 4-Pent-1-en-2-ylmorpholine in scientific research. One potential application is in the synthesis of new bioactive compounds, particularly in the development of new antitumor and anti-inflammatory agents. Another potential direction is in the development of new catalysts for organic reactions. Additionally, the use of 4-Pent-1-en-2-ylmorpholine as a ligand in coordination chemistry could lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 4-Pent-1-en-2-ylmorpholine is a unique chemical compound with a wide range of scientific research applications. Its synthesis method is straightforward, and it exhibits several advantages for use in lab experiments. Although its mechanism of action and biochemical and physiological effects are not well understood, it has the potential to be used in the development of new bioactive compounds and catalysts for organic reactions.
Synthesemethoden
The synthesis of 4-Pent-1-en-2-ylmorpholine involves the reaction between 4-Pent-1-en-2-ol and morpholine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The chemical structure of 4-Pent-1-en-2-ylmorpholine is shown below:
Eigenschaften
CAS-Nummer |
13750-56-6 |
|---|---|
Produktname |
4-Pent-1-en-2-ylmorpholine |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-pent-1-en-2-ylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-3-4-9(2)10-5-7-11-8-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
KNVLKSDDFIUAJC-UHFFFAOYSA-N |
SMILES |
CCCC(=C)N1CCOCC1 |
Kanonische SMILES |
CCCC(=C)N1CCOCC1 |
Synonyme |
Morpholine, 4-(1-methylenebutyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



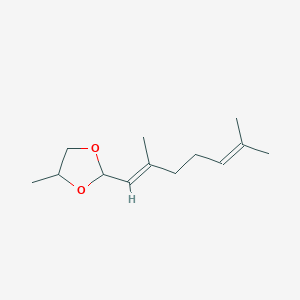
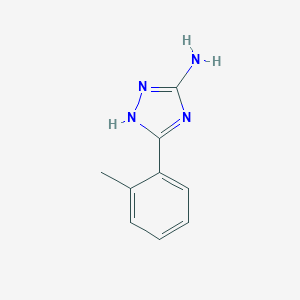
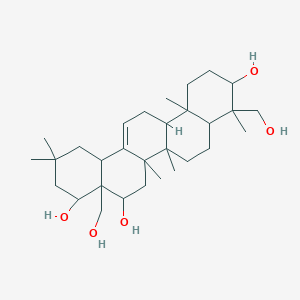
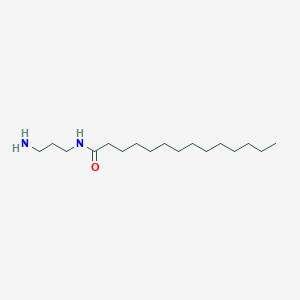
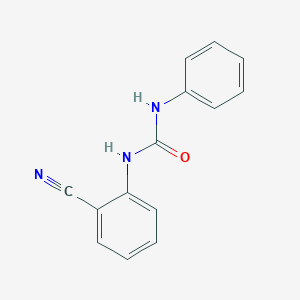
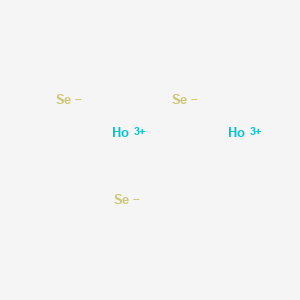
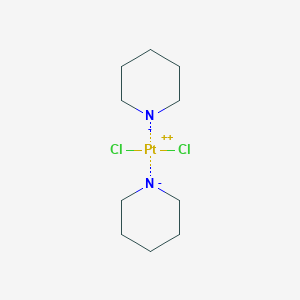
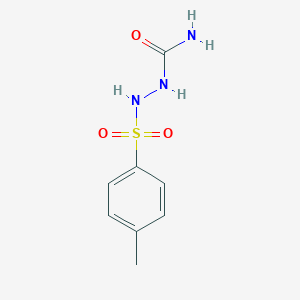
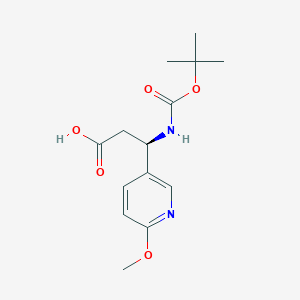
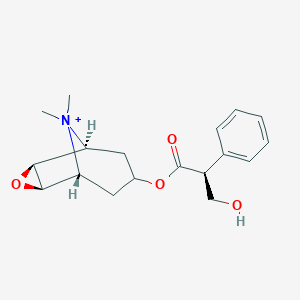
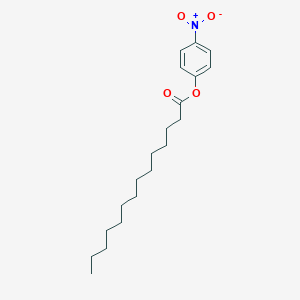
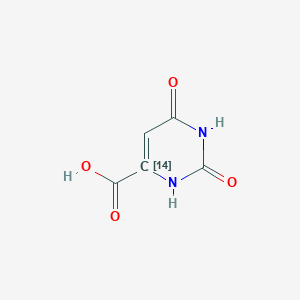
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
